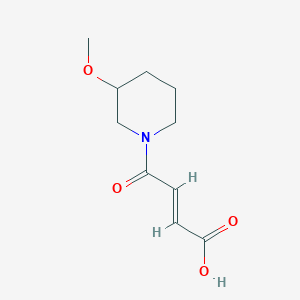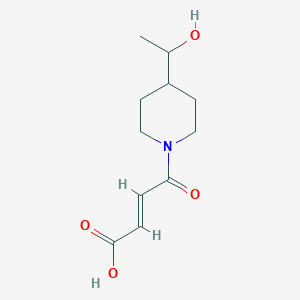
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxyethylpiperidine-4-carboxylic acid (HEP), is an organic compound that has been studied for its various biochemical and physiological properties. It is a piperidin-based carboxylic acid with a hydroxyethyl substituent on the nitrogen atom. HEP is a versatile compound that has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has been focused on synthesizing derivatives of 4-oxobut-2-enoic acid compounds, which include structures similar to (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. These compounds are studied for their potential hemostatic activity, indicating a relationship between their structure and pharmacological effects, including compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
- The synthesis of these compounds involves reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 4-(het)aryl-4-oxobut-2-enoic acid derivatives has been investigated for the development of new biologically active compounds (Tolstoluzhsky et al., 2008).
Biological and Pharmacological Investigations
- Some studies have focused on the interaction of similar compounds with DNA, cytotoxicity, antitumor, and antioxidant activities. These investigations reveal the potential of these compounds as effective antioxidants and antitumor agents, with specific compounds showing significant interaction with SS-DNA through intercalative modes and demonstrating comparable antioxidant activity to known standards (Sirajuddin et al., 2015).
- Another area of research involves the study of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, showing analgesic activity comparable to or exceeding that of reference compounds. This indicates the therapeutic potential of these compounds for pain management (Shipilovskikh et al., 2013).
Propiedades
IUPAC Name |
(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJQKYULFHZES-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



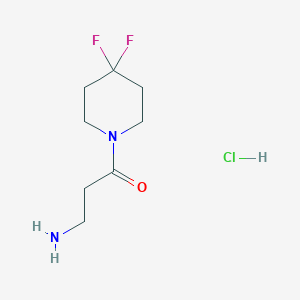
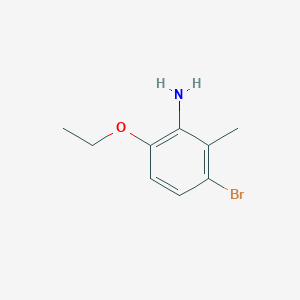
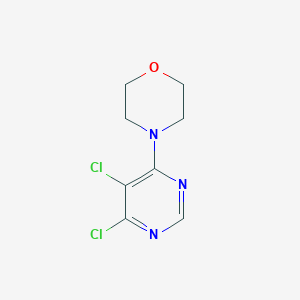
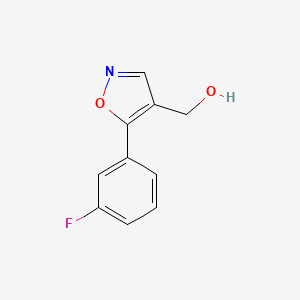
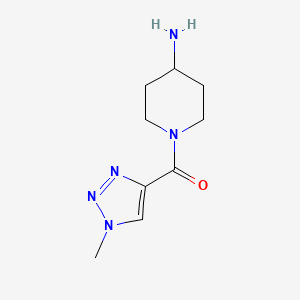
![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
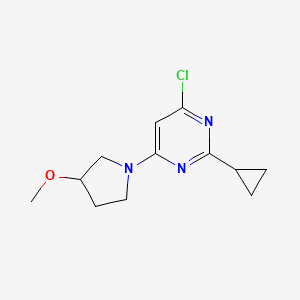
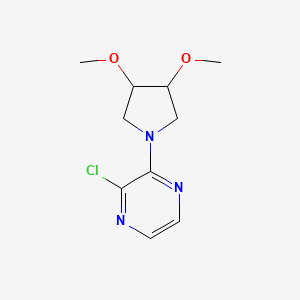
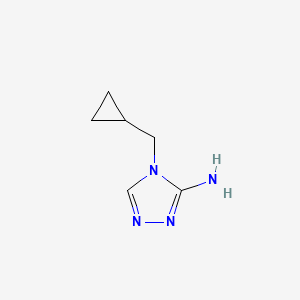
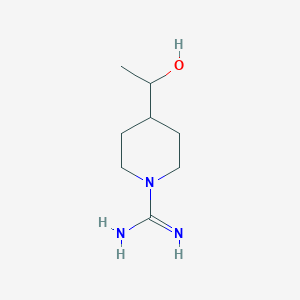
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)
